alpha-Methylbenzylaminobenzotriazole

Description

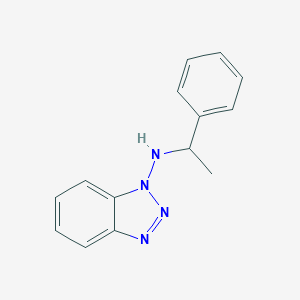

Structure

3D Structure

Properties

IUPAC Name |

N-(1-phenylethyl)benzotriazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-11(12-7-3-2-4-8-12)16-18-14-10-6-5-9-13(14)15-17-18/h2-11,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKDFAUZPHKYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NN2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909304 | |

| Record name | N-(1-Phenylethyl)-1H-benzotriazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105026-61-7 | |

| Record name | alpha-Methylbenzylaminobenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105026617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Phenylethyl)-1H-benzotriazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The In-Depth Technical Guide to the Mechanism of Action of alpha-Methylbenzylaminobenzotriazole: A Senior Application Scientist's Perspective

Introduction: Beyond Pan-Inhibition - The Advent of Isoform-Selective Cytochrome P450 Inactivators

In the intricate landscape of drug metabolism, the cytochrome P450 (CYP) superfamily of enzymes stands as the principal architect of xenobiotic biotransformation. Understanding the contribution of individual CYP isoforms to a drug candidate's metabolic profile is a cornerstone of modern drug development, directly impacting predictions of drug-drug interactions, pharmacokinetic variability, and potential toxicity. For decades, 1-aminobenzotriazole (ABT) has been the workhorse non-selective, mechanism-based inactivator of CYPs, a reliable tool to globally shut down CYP-mediated metabolism.[1][2] However, the pursuit of more nuanced mechanistic insights has necessitated the development of more discerning tools. Enter alpha-methylbenzylaminobenzotriazole (α-MB), a structural analog of ABT that offers a significant leap forward in isoform selectivity.

This technical guide provides a comprehensive exploration of the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. We will dissect its molecular intricacies, from the fundamental principles of mechanism-based inactivation to the subtle structural features that govern its preferential targeting of specific CYP isoforms. This document eschews a rigid, templated format in favor of a narrative that logically unfolds the scientific story of α-MB, grounded in established experimental evidence and field-proven insights.

Core Mechanism: Suicide Substrates and the Irreversible Silencing of CYPs

At its core, this compound is a mechanism-based inactivator , often referred to as a "suicide substrate." This classification signifies that α-MB is not an inhibitor in its native state. Instead, it requires catalytic processing by the target CYP enzyme to be converted into a highly reactive intermediate. This intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation.[3] This process is time- and NADPH-dependent, a hallmark of mechanism-based inhibition.[4]

The general mechanism for aminobenzotriazole-based inactivators involves the oxidation of the exocyclic amino group by the activated heme iron of the CYP enzyme.[3] This oxidation event initiates a chemical cascade that ultimately generates a highly reactive benzyne intermediate within the enzyme's active site.[3] This transient, electrophilic species can then attack the nucleophilic porphyrin ring of the heme prosthetic group, forming a stable covalent adduct and rendering the enzyme catalytically inert.[3]

The Influence of the alpha-Methylbenzyl Moiety: A Key to Isoform Selectivity

The defining feature of this compound, and the source of its enhanced utility, is the N-substitution with an alpha-methylbenzyl group. This structural modification imposes specific steric and electronic constraints that govern its interaction with the diverse active sites of various CYP isoforms.

Evidence strongly suggests that α-MB preferentially inactivates phenobarbital-inducible CYP isoforms , most notably members of the CYP2B family .[5] A pivotal study demonstrated that at a concentration of 0.01 mM, α-MB inhibited benzphetamine N-demethylase activity (a marker for certain CYP2B activities) by a striking 82%.[5] In contrast, its effect on 7-ethoxyresorufin O-deethylase activity, a marker for CYP1A activity, was a much more modest 28% inhibition.[5] This stands in stark contrast to the broad, non-selective inhibition profile of its parent compound, ABT.[3]

The stereochemistry of the alpha-methylbenzyl group also plays a critical role. Studies using the individual enantiomers of α-MB have revealed a stereoselective inactivation of CYP2B isozymes.[4] This suggests that the precise three-dimensional arrangement of the alpha-methylbenzyl group within the active site dictates the efficiency of its metabolic activation and subsequent inactivation of the enzyme. This stereoselectivity underscores the importance of specific hydrophobic and steric interactions between the inhibitor and the amino acid residues lining the active site of CYP2B enzymes.

Proposed Metabolic Activation Pathway of this compound

While the definitive metabolic activation pathway of α-MB has not been elucidated in exhaustive detail, a scientifically sound mechanism can be proposed based on the well-established bioactivation of ABT and related N-substituted analogs like N-benzyl-1-aminobenzotriazole (BBT).

Diagram: Proposed Metabolic Activation of this compound

Caption: Proposed bioactivation pathway of α-MB within the CYP active site.

-

Initial Binding and Oxidation: α-MB first binds to the active site of a susceptible CYP isoform, such as CYP2B. The catalytic cycle of the CYP enzyme, requiring NADPH and molecular oxygen, initiates the oxidation of the exocyclic amino group of the aminobenzotriazole moiety. This likely proceeds through a stepwise hydrogen abstraction mechanism.

-

Formation of a Reactive Intermediate: This oxidation generates a highly unstable intermediate, which rapidly fragments.

-

Generation of Benzyne: The fragmentation releases molecular nitrogen and likely alpha-methylbenzylamine, leaving behind the highly electrophilic benzyne intermediate.

-

Covalent Adduction and Inactivation: The benzyne, generated in close proximity to the enzyme's catalytic machinery, rapidly attacks the nucleophilic nitrogen atoms of the heme's porphyrin ring. This forms an irreversible covalent bond, creating a stable N-arylprotoporphyrin IX adduct and rendering the CYP enzyme catalytically inactive.

It is also plausible that a portion of the reactive intermediates may form covalent adducts with the apoprotein of the enzyme, a mechanism that has been observed with the related compound BBT.[6]

Experimental Protocols for Characterizing the Mechanism of Action

A robust understanding of α-MB's mechanism of action is built upon a foundation of well-designed in vitro experiments. The following protocols provide a framework for characterizing its interaction with CYP enzymes.

I. Determination of Time-Dependent Inhibition (TDI) using the IC50 Shift Assay

This assay is a primary screen to identify mechanism-based inactivators. It compares the inhibitory potency (IC50) of a compound with and without a pre-incubation period in the presence of NADPH. A significant decrease in the IC50 value after pre-incubation is indicative of time-dependent inhibition.

Workflow: IC50 Shift Assay for Time-Dependent Inhibition

Caption: A streamlined workflow for the IC50 shift assay.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a suspension of human liver microsomes (HLM) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Prepare a series of dilutions of this compound in the appropriate solvent.

-

Prepare a working solution of an NADPH-regenerating system.

-

Prepare a working solution of a CYP isoform-specific probe substrate (e.g., bupropion for CYP2B6).

-

-

Incubations:

-

Direct Inhibition (0-minute pre-incubation): In a 96-well plate, combine HLM, buffer, and varying concentrations of α-MB. Initiate the reaction by adding the NADPH-regenerating system and the probe substrate simultaneously.

-

Time-Dependent Inhibition (30-minute pre-incubation): In a separate set of wells, combine HLM, buffer, varying concentrations of α-MB, and the NADPH-regenerating system. Pre-incubate this mixture for 30 minutes at 37°C. Following the pre-incubation, add the probe substrate to initiate the reaction.

-

-

Reaction Termination and Analysis:

-

After a specified incubation time (e.g., 10 minutes), terminate the reactions by adding a cold organic solvent such as acetonitrile.

-

Centrifuge the plates to pellet the precipitated protein.

-

Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the percentage of inhibition versus the logarithm of the α-MB concentration for both the 0-minute and 30-minute pre-incubation conditions.

-

Determine the IC50 value for each condition using non-linear regression analysis.

-

Calculate the IC50 shift by dividing the IC50 from the 0-minute pre-incubation by the IC50 from the 30-minute pre-incubation. A shift greater than 1.5 to 2-fold is generally considered indicative of time-dependent inhibition.

-

II. Determination of Kinetic Constants for Inactivation (k_inact and K_I)

For compounds that exhibit time-dependent inhibition, it is crucial to determine the kinetic parameters of inactivation: kinact (the maximal rate of inactivation) and KI (the concentration of the inactivator that produces half-maximal inactivation).

Step-by-Step Methodology:

-

Experimental Setup:

-

Prepare reagents as described for the IC50 shift assay.

-

Set up a series of incubations containing HLM, buffer, the NADPH-regenerating system, and varying concentrations of α-MB.

-

-

Time-Course Inactivation:

-

At various time points during a pre-incubation period (e.g., 0, 5, 10, 15, and 30 minutes), aliquot a portion of each incubation mixture into a separate set of wells containing the probe substrate to measure the remaining enzyme activity.

-

Incubate for a short period to ensure linear metabolite formation.

-

-

Reaction Termination and Analysis:

-

Terminate the reactions and analyze for metabolite formation as previously described.

-

-

Data Analysis:

-

For each concentration of α-MB, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The negative slope of this line represents the apparent first-order rate constant of inactivation (kobs).

-

Plot the kobs values against the corresponding concentrations of α-MB.

-

Fit the data to the Michaelis-Menten equation for inactivation: kobs = (kinact * [I]) / (KI + [I]) where [I] is the concentration of the inactivator (α-MB).

-

This will yield the values for kinact and KI.

-

Quantitative Data Summary

The following table summarizes the inhibitory effects of this compound (α-MB) in comparison to 1-aminobenzotriazole (ABT) on different CYP activities, as reported in the literature.

| Compound | CYP Activity Assay | Concentration | % Inhibition | Reference |

| α-MB | Benzphetamine N-demethylase | 0.01 mM | 82% | [5] |

| 7-Ethoxyresorufin O-deethylase | 0.01 mM | 28% | [5] | |

| 3-Methylindole turnover | 0.01 mM | 74% | [5] | |

| ABT | 3-Methylindole turnover | 0.01 mM | ~50% | [5] |

| 3-Methylindole turnover | 0.1 mM | 100% | [5] |

Synthesis of this compound

Diagram: General Synthetic Route for this compound

Caption: A plausible synthetic pathway for α-MB.

The synthesis would likely involve the N-alkylation of 1-aminobenzotriazole with an appropriate alpha-methylbenzyl halide (e.g., alpha-methylbenzyl chloride or bromide) in the presence of a suitable base and solvent.

Conclusion: A Refined Tool for Mechanistic Drug Metabolism Studies

This compound represents a significant refinement in the chemical toolkit available to drug metabolism scientists. Its mechanism-based inactivation of cytochrome P450 enzymes, coupled with its pronounced selectivity for phenobarbital-inducible isoforms like CYP2B, allows for a more precise dissection of metabolic pathways. By moving beyond the broad-spectrum inhibition of ABT, researchers can gain deeper insights into the specific roles of different CYP families in the disposition of new chemical entities. The experimental protocols outlined in this guide provide a robust framework for characterizing these interactions, ensuring the generation of high-quality, interpretable data. As the field of drug development continues to demand a more sophisticated understanding of metabolic processes, isoform-selective inactivators like this compound will undoubtedly play an increasingly vital role.

References

- Nichols, W. K., & Yost, G. S. (1989). Inhibition of 3-methylindole Bioactivation by the Cytochrome P-450 Suicide Substrates 1-aminobenzotriazole and this compound. Drug Metabolism and Disposition, 17(1), 37-42.

- Ortiz de Montellano, P. R. (2018). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Journal of Drug and Alcohol Research, 7, 1-28.

- Aluri, K. C., Slavsky, M., Tan, Y., Whitcher-Johnstone, A., Zhang, Z., Hariparsad, N., ... & Ramsden, D. (2024). Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping.

- Kent, U. M., Hanna, I. H., Szklarz, G. D., Vaz, A. D., Halpert, J. R., & Hollenberg, P. F. (1998). Enantioselective, mechanism-based inactivation of guinea pig hepatic cytochrome P450 by N-(alpha-methylbenzyl)-1-aminobenzotriazole. Drug Metabolism and Disposition, 26(7), 681-688.

-

Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

- Walsky, R. L., & Obach, R. S. (2008). In vitro cytochrome P450 inhibition and induction. Current Drug Metabolism, 9(9), 957-971.

- Pelkonen, O., & Raunio, H. (2014). Reactive metabolites in early drug development: predictive in vitro tools. Expert Opinion on Drug Metabolism & Toxicology, 10(11), 1503-1517.

- Emoto, C., Murase, S., Sawada, Y., & Igarashi, T. (2003). In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole. Drug Metabolism and Pharmacokinetics, 18(5), 351-357.

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

- Kalgutkar, A. S., Obach, R. S., & Maurer, T. S. (2007). Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and relationship to clinical drug-drug interactions and idiosyncratic adverse drug reactions. Current Drug Metabolism, 8(5), 407-447.

- Stachulski, A. V., Baillie, T. A., & Park, B. K. (2011). The Generation, Detection, and Effects of Reactive Drug Metabolites. Chemical Research in Toxicology, 24(7), 985-1017.

- El-Kattan, A., & Varma, M. (2012). The use of 1-aminobenzotriazole in differentiating the role of CYP-mediated first pass metabolism and absorption in limiting drug oral bioavailability: a case study. Journal of Pharmaceutical Sciences, 101(12), 4349-4356.

-

BioIVT. (n.d.). In Vitro CYP Inhibition Studies. Retrieved from [Link]

- Claesson, A., & Spjuth, O. (2013). On Mechanisms of Reactive Metabolite Formation from Drugs. Mini-Reviews in Medicinal Chemistry, 13(5), 657-666.

- Knickle, L. C., Webb, J. R., He, Y. A., Correia, M. A., & Bend, J. R. (1995). Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes. Drug Metabolism and Disposition, 23(5), 547-554.

- Somesh, S., Prasad, V., Madhuri, K., & Raju, R. K. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105.

- Sun, Q., Kalgutkar, A. S., & Dalvie, D. K. (2011). 1-Aminobenzotriazole, a known cytochrome P450 inhibitor, is a substrate and inhibitor of N-acetyltransferase. Drug Metabolism and Disposition, 39(9), 1643-1649.

- Aluri, K. C., Slavsky, M., Tan, Y., Whitcher-Johnstone, A., Zhang, Z., Hariparsad, N., ... & Ramsden, D. (2024). Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping.

- Nichols, W. K., & Yost, G. S. (1989). Inhibition of 3-methylindole Bioactivation by the Cytochrome P-450 Suicide Substrates 1-aminobenzotriazole and this compound. Drug Metabolism and Disposition, 17(1), 37-42.

- Hollenberg, P. F. (2018). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Medicinal Chemistry, 8(3), 46-73.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective, mechanism-based inactivation of guinea pig hepatic cytochrome P450 by N-(alpha-methylbenzyl)-1-aminobenzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of 3-methylindole bioactivation by the cytochrome P-450 suicide substrates 1-aminobenzotriazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes: comparative study with 1-aminobenzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis, Characterization, and Potential Applications of α-Methylbenzylaminobenzotriazole Derivatives and Analogues

Abstract: The benzotriazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] This technical guide provides an in-depth exploration of a specialized class of these compounds: α-methylbenzylaminobenzotriazole derivatives and their analogues. We delve into rational synthetic strategies, detailed experimental protocols, and robust analytical characterization methods. A significant focus is placed on the potential biological activities of these molecules, drawing critical insights from well-studied analogues like 1-aminobenzotriazole (ABT). This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the causality behind experimental design and the therapeutic potential of this unique chemical space.

Introduction: The Benzotriazole Scaffold in Medicinal Chemistry

Benzotriazole (BTA) is a bicyclic heterocyclic compound featuring a benzene ring fused to a 1,2,3-triazole ring. This simple yet elegant structure serves as a versatile pharmacophore in drug discovery.[2] The three nitrogen atoms within the triazole ring are adept at forming hydrogen bonds, while the fused benzene ring can engage in π–π stacking and hydrophobic interactions with biological targets.[3] This structural versatility has led to the development of benzotriazole derivatives with a wide array of biological activities, including antimicrobial, antiprotozoal, analgesic, antioxidant, and anti-inflammatory properties.[2][4] The core objective in derivatizing the BTA scaffold is to enhance target specificity, improve potency, and optimize pharmacokinetic profiles for therapeutic applications.

The α-Methylbenzylamino Moiety: A Key Structural Modification

The introduction of an α-methylbenzylamino group onto the benzotriazole scaffold is a deliberate design choice aimed at imparting specific physicochemical properties. This substituent introduces several key features:

-

Chirality: The benzylic carbon is a chiral center, allowing for the synthesis of stereoisomers ((R) and (S)-enantiomers). This is critical in drug development, as different enantiomers often exhibit distinct pharmacological and toxicological profiles.

-

Lipophilicity and Steric Bulk: The phenyl group and methyl group increase the molecule's lipophilicity and create steric hindrance, which can significantly influence receptor binding, membrane permeability, and metabolic stability.

-

Analogues and Mechanistic Insights: The parent amine of this series, 1-aminobenzotriazole (ABT), is a well-characterized, mechanism-based pan-inhibitor of cytochrome P450 (CYP450) enzymes.[5] ABT is widely used in preclinical studies to probe the role of oxidative metabolism.[6] Understanding the behavior of ABT provides a crucial mechanistic starting point for investigating its more complex α-methylbenzylamino derivatives, particularly concerning potential drug-drug interactions and metabolic fate. Both enantiomers of N-(α-methylbenzyl)-1-aminobenzotriazole have been shown to inactivate guinea pig hepatic CYP2B and CYP1A enzymes, demonstrating that this scaffold is biologically active in key drug metabolism pathways.[5]

Synthetic Strategies and Methodologies

The synthesis of α-methylbenzylaminobenzotriazole derivatives can be approached logically by first forming the core heterocycle and then introducing the desired sidechain.

Synthesis of the Benzotriazole Core

The foundational benzotriazole ring is reliably synthesized via the diazotization of o-phenylenediamine. This classic method involves the in situ generation of nitrous acid from sodium nitrite in an acidic medium, typically acetic acid, which then reacts with the diamine to induce cyclization.[7]

Introduction of the α-Methylbenzylamino Sidechain

A highly effective method for coupling benzotriazole, an aldehyde (e.g., formaldehyde or another aldehyde to serve as a linker), and a primary amine (α-methylbenzylamine) is the Mannich reaction. This one-pot, three-component reaction is efficient for forming carbon-nitrogen bonds.[8]

Caption: General synthetic workflow for α-methylbenzylaminobenzotriazole derivatives.

Experimental Protocol: Synthesis of 1-(((S)-1-phenylethyl)aminomethyl)-1H-benzo[d][3][4][5]triazole

This protocol is a representative example based on established Mannich reactions involving benzotriazole.[8]

1. Reagents and Materials:

-

Benzotriazole (1.0 eq)

-

(S)-(-)-α-Methylbenzylamine (1.0 eq)

-

Formaldehyde (37% aqueous solution, 1.1 eq)

-

Ethanol

-

Deionized water

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

2. Procedure:

-

In a 100 mL round-bottom flask, dissolve benzotriazole (e.g., 5.95 g, 50 mmol) in ethanol (30 mL).

-

To this solution, add (S)-(-)-α-methylbenzylamine (e.g., 6.05 g, 50 mmol). Stir the mixture at room temperature for 10 minutes.

-

Slowly add the aqueous formaldehyde solution (e.g., 4.1 mL, 55 mmol) dropwise to the stirred mixture.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours. The formation of a white precipitate should be observed.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 20 mL) to remove any unreacted starting materials and salts.

-

Dry the product under vacuum to yield the crude N-((S)-1-phenylethyl)aminomethyl)benzotriazole.

3. Purification and Validation:

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.

-

The final product's identity and purity must be confirmed using the analytical techniques described in Section 4.0. This self-validating step is essential for scientific integrity.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized derivatives. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Key signals would include the characteristic aromatic protons of the benzotriazole and phenyl rings, the methine (CH) and methyl (CH₃) protons of the α-methylbenzyl group, and the methylene bridge protons (CH₂).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as N-H stretches (for the secondary amine), C-H aromatic and aliphatic stretches, and C=C aromatic stretches.

Table 1: Expected Physicochemical and Spectroscopic Data for a Representative Derivative

| Property | Expected Value / Observation |

| Molecular Formula | C₁₅H₁₆N₄ |

| Molecular Weight | 252.32 g/mol |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (Exemplar Shifts) | δ 8.0-7.3 (m, 9H, Ar-H), δ 5.8 (s, 2H, N-CH₂-N), δ 4.1 (q, 1H, CH-CH₃), δ 1.5 (d, 3H, CH-CH₃) |

| ¹³C NMR (Exemplar Shifts) | δ 146-110 (Ar-C), δ ~60-70 (N-CH₂-N), δ ~55 (CH-CH₃), δ ~23 (CH-CH₃) |

| IR (Key Bands, cm⁻¹) | ~3300 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600 & 1450 (Aromatic C=C stretch) |

Biological Activities and Therapeutic Potential

The therapeutic potential of this class of compounds is inferred from the known activities of the benzotriazole scaffold and its simpler analogues.

Enzyme Inhibition

-

Cytochrome P450 (CYP450) Inhibition: This is the most predictable and significant activity. The parent analogue, 1-aminobenzotriazole (ABT), is a potent, non-selective, and irreversible inhibitor of P450 enzymes.[9] Studies have confirmed that N-substituted analogues, including N-(α-methylbenzyl)-1-aminobenzotriazole, also act as inactivators of CYP isoforms.[5] This property is a double-edged sword; while it can be exploited to reduce the metabolism of co-administered drugs, it also presents a significant risk of drug-drug interactions (DDIs). Any compound from this class intended for therapeutic use must be rigorously profiled for its CYP inhibition potential.[6]

-

α-Amylase and α-Glucosidase Inhibition: Many nitrogen-containing heterocyclic compounds, including triazole derivatives, have been identified as inhibitors of carbohydrate-hydrolyzing enzymes.[10][11] These enzymes are key targets in the management of type 2 diabetes. Derivatives of benzotriazole could potentially be developed as novel antidiabetic agents by inhibiting these enzymes and thereby reducing post-prandial hyperglycemia.[12][13]

Caption: Logical diagram of competitive enzyme inhibition by a benzotriazole derivative.

Antimicrobial and Antiviral Potential

The benzotriazole scaffold is present in numerous compounds with demonstrated antimicrobial and antiviral activity.[1][4] The introduction of a lipophilic α-methylbenzylamino sidechain could enhance cell membrane penetration, potentially improving efficacy against various pathogens. Further screening of these derivatives against bacterial, fungal, and viral panels is a logical step in exploring their therapeutic utility.

Table 2: Comparative Biological Activities of Benzotriazole and Triazole Analogues (Literature Data)

| Compound Class | Target/Activity | Potency (IC₅₀ / MIC) | Reference |

| 1-Aminobenzotriazole (ABT) | N-acetylation of procainamide (NAT) | IC₅₀ ≈ 30 µM (in rat S9) | [14] |

| 1,2,4-Triazole-bis-hydrazone derivatives | α-Amylase Inhibition | IC₅₀ = 0.70 to 35.70 µM | [12] |

| 1,2,4-Triazole-bis-hydrazone derivatives | α-Glucosidase Inhibition | IC₅₀ = 1.10 to 30.40 µM | [12] |

| 1,2,3-Triazole derivatives | α-Glucosidase Inhibition | IC₅₀ ≈ 22 µM (lead compound) | [10] |

Structure-Activity Relationship (SAR) Analysis

Based on literature for related benzotriazole derivatives, several SAR principles can be hypothesized for the α-methylbenzylamino class:

Caption: Key modification sites for Structure-Activity Relationship (SAR) studies.

-

Benzotriazole Ring Substitution: The addition of small, hydrophobic groups like chlorine or methyl on the benzotriazole ring has been shown to enhance biological activity in other series, likely by increasing lipophilicity and improving target engagement.

-

Phenyl Ring Substitution: Modifying the electronic properties of the phenyl ring on the sidechain (e.g., with electron-donating or -withdrawing groups) can fine-tune binding affinity and metabolic stability.

-

Stereochemistry: The absolute configuration ((R) vs. (S)) at the chiral center is expected to be a critical determinant of activity. Enantiomers often fit differently into chiral binding pockets of enzymes and receptors, leading to significant differences in potency and selectivity.[5]

Challenges and Future Directions

The development of α-methylbenzylaminobenzotriazole derivatives presents both opportunities and challenges. The primary concern is the high potential for mechanism-based CYP450 inhibition, which could lead to adverse drug-drug interactions. Future research must prioritize:

-

Comprehensive Pharmacological Profiling: Systematic screening against a panel of key metabolic enzymes (CYPs, UGTs, NATs) is mandatory to assess the DDI risk.[14]

-

Stereoselective Synthesis and Evaluation: Developing efficient methods to synthesize and separate the (R) and (S) enantiomers is crucial to evaluate their individual biological profiles.

-

Toxicology Studies: In vivo tolerability and toxicity studies are necessary to establish the safety profile of any lead candidates.

-

Exploration of Diverse Linkers: Investigating different linkers to replace the simple methylene bridge could modulate the physicochemical properties and potentially mitigate broad CYP inhibition while retaining desired therapeutic activity.

Conclusion

α-Methylbenzylaminobenzotriazole derivatives represent a rationally designed class of compounds with significant, albeit challenging, therapeutic potential. Their synthesis is accessible through established chemical transformations like the Mannich reaction. The core value of these molecules lies in the unique combination of the versatile benzotriazole pharmacophore with a chiral, lipophilic sidechain. While their likely role as potent cytochrome P450 inhibitors necessitates careful evaluation in any drug development program, this same property, along with potential activity against other enzymes like α-amylase and α-glucosidase, makes them a fascinating subject for further research in medicinal chemistry. Rigorous analytical characterization and systematic biological screening will be paramount in unlocking the full potential of this promising chemical scaffold.

References

Click to expand

-

Muralidharan, G., & Ortiz de Montellano, P. R. (1995). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Drug Metabolism and Disposition, 23(8), 843-849. Available at: [Link]

-

Adnan, M., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 26(2), 156-174. Available at: [Link]

-

Bashir, H., Hashim, G., & Abdalfarg, N. (2021). Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal, 5(3), 18-22. Available at: [Link]

-

Adnan, M., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. Available at: [Link]

-

Al-Hourani, B. J., et al. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances, 11(15), 8684-8688. Available at: [Link]

-

Katritzky, A. R., et al. (1991). Benzotriazole-assisted synthesis of α-acylaminonitriles and a conceptually novel method for peptide elongation. Journal of the Chemical Society, Perkin Transactions 1, 667-673. Available at: [Link]

-

Kumar, A., et al. (2014). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Trade Science Inc. Available at: [Link]

-

Al-Hourani, B. J., et al. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC. Available at: [Link]

-

Gade, P. S., & Kuberkar, S. V. (2018). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 5(2), 01-08. Available at: [Link]

-

Suma, B. V., et al. (2011). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Journal of Basic and Clinical Pharmacy, 2(4), 175-185. Available at: [Link]

- Chen, T. K., & Wu, T. R. (2010). Method for synthesizing benzotriazole. Google Patents. US7655805B2.

-

Al-Masoudi, N. A. L., & Kadhim, A. A. (2014). Benzotriazole-Mediated Synthesis and Antibacterial Activity of Novel N-Acylcephalexins. Molecules, 19(9), 13679-13693. Available at: [Link]

-

Clarke, S. E., et al. (2007). Utility of food pellets containing 1-aminobenzotriazole for longer term in vivo inhibition of cytochrome P450 in mice. Xenobiotica, 37(10-11), 1151-1159. Available at: [Link]

-

Strelevitz, T. J., et al. (2016). In vitro and in vivo characterization of CYP inhibition by 1-aminobenzotriazole in rats. Biopharmaceutics & Drug Disposition, 37(4), 200-211. Available at: [Link]

-

Sun, Q., et al. (2011). 1-Aminobenzotriazole, a known cytochrome P450 inhibitor, is a substrate and inhibitor of N-acetyltransferase. Drug Metabolism and Disposition, 39(9), 1673-1678. Available at: [Link]

-

Sharma, P., et al. (2024). Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention. ACS Omega, 9(1), 1039-1051. Available at: [Link]

-

Katritzky, A. R., et al. (1990). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: Selective formation of 1:1:1, of 2:2:1, and of 2:3:2 adducts and a study of their reactions with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 3671-3677. Available at: [Link]

-

Kucuk, M., et al. (2025). New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. Journal of Biochemical and Molecular Toxicology, 39(9), e70510. Available at: [Link]

-

Ullah, H., et al. (2023). Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities of 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives and Their Molecular Docking Study. ACS Omega, 8(26), 23589-23602. Available at: [Link]

-

Ullah, H., et al. (2023). Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities of 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives and Their Molecular Docking Study. ACS Omega, 8(26), 23589-23602. Available at: [Link]

-

Katritzky, A. R., et al. (1990). Mannich/Friedel-Crafts Preparations of 1-(Arylmethyl)benzotriazoles and Synthetic Transformations of Their Lithio Derivatives. ChemInform, 21(48). Available at: [Link]

-

Khan, S., et al. (2024). Benzimidazole derivatives as potent α-amylase inhibitors: synthesis, characterization and in vitro, in silico studies. Journal of Biomolecular Structure & Dynamics, 1-13. Available at: [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. researchgate.net [researchgate.net]

- 4. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 5. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo characterization of CYP inhibition by 1-aminobenzotriazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities of 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives and Their Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities of 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives and Their Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzimidazole derivatives as potent α-amylase inhibitors: synthesis, characterization and in vitro α-amylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-Aminobenzotriazole, a known cytochrome P450 inhibitor, is a substrate and inhibitor of N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic and Analytical Guide to the Characterization of α-Methylbenzylaminobenzotriazole

Introduction

N-substituted benzotriazoles are a class of compounds with significant utility in synthetic organic chemistry, serving as versatile intermediates and auxiliaries.[1] The title compound, α-Methylbenzylaminobenzotriazole (IUPAC Name: N-(1-phenylethyl)benzotriazol-1-amine), represents a chiral derivative whose structural elucidation is fundamental for its application in further chemical synthesis and development. This guide provides an in-depth technical framework for the comprehensive spectroscopic characterization of α-Methylbenzylaminobenzotriazole, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed for researchers and drug development professionals, emphasizing the causal logic behind experimental choices and data interpretation to ensure robust and reliable structural confirmation.

Molecular Structure and Synthesis Overview

The first step in any analytical endeavor is a thorough understanding of the target molecule's structure and a plausible route to its formation.

1.1 Chemical Identity

-

IUPAC Name: N-(1-phenylethyl)benzotriazol-1-amine[2]

-

Molecular Formula: C₁₄H₁₄N₄[2]

-

Molecular Weight: 238.29 g/mol [2]

-

CAS Number: 105026-61-7[2]

1.2 Molecular Structure Diagram

Caption: Molecular structure of α-Methylbenzylaminobenzotriazole.

1.3 Synthetic Strategy

The synthesis of N-substituted benzotriazole derivatives is well-established.[1][3] A common and effective method involves the nucleophilic substitution reaction between 1H-benzotriazole and a suitable electrophile. For the title compound, this would typically involve the reaction of 1-aminobenzotriazole with α-methylbenzyl bromide or a related halide in the presence of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) in an appropriate polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The base serves to deprotonate the amine, increasing its nucleophilicity to facilitate the attack on the electrophilic benzylic carbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

2.1 Causality in NMR Analysis The predicted spectrum of α-Methylbenzylaminobenzotriazole is derived by considering the electronic environments of its constituent parts: the benzotriazole moiety and the α-methylbenzylamine moiety. The formation of the N-N bond between these two fragments induces predictable changes in the chemical shifts of nearby protons and carbons due to altered shielding and deshielding effects.

2.2 Predicted ¹H NMR Spectrum The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both ring systems, the methine (CH) proton, the amine (NH) proton, and the methyl (CH₃) protons.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| Benzotriazole Ar-H | 7.3 - 8.1 | Multiplets (m) | 4H | Protons on the benzotriazole ring system typically appear in this downfield region. The substitution pattern will lead to complex splitting.[4] |

| Phenyl Ar-H | 7.2 - 7.5 | Multiplet (m) | 5H | Protons on the monosubstituted phenyl ring. |

| NH | 5.0 - 6.5 | Broad Singlet (br s) | 1H | The amine proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift is solvent-dependent. |

| CH (methine) | 4.5 - 5.5 | Quartet (q) | 1H | This proton is deshielded by the adjacent nitrogen and phenyl ring. It will be split into a quartet by the three methyl protons. |

| CH₃ (methyl) | 1.5 - 1.8 | Doublet (d) | 3H | The methyl protons are split into a doublet by the adjacent methine proton.[5] |

2.3 Predicted ¹³C NMR Spectrum The proton-decoupled ¹³C NMR spectrum should display 10 unique signals in the aromatic region and 2 signals in the aliphatic region, assuming free rotation around the single bonds.

| Carbon Assignment | Expected δ (ppm) | Rationale |

| Aromatic C (Benzotriazole) | 110 - 145 | Four distinct signals for the benzotriazole carbons, with the two carbons attached to the triazole nitrogens being the most deshielded.[6][7] |

| Aromatic C (Phenyl) | 125 - 145 | Four signals are expected: one for the ipso-carbon attached to the methine, and three for the ortho, meta, and para carbons. |

| CH (methine) | 55 - 65 | The aliphatic methine carbon is attached to a nitrogen atom, shifting it downfield.[8] |

| CH₃ (methyl) | 20 - 25 | The aliphatic methyl carbon will appear in the typical upfield region.[8] |

2.4 Experimental Protocol for NMR

Caption: Proposed major fragmentation pathway for α-Methylbenzylaminobenzotriazole.

4.3 Experimental Protocol for MS

-

Instrumentation: A mass spectrometer, such as a GC-MS (for volatile compounds) or a system with a direct insertion probe (for solids), typically equipped with an Electron Ionization (EI) source.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or dichloromethane.

-

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400). The ionization energy is typically set to 70 eV for EI.

Conclusion

The structural confirmation of α-Methylbenzylaminobenzotriazole is unequivocally achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, notably the secondary amine N-H, and distinguishes the product from its starting materials. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This comprehensive analytical approach provides a self-validating system, ensuring the identity, purity, and structural integrity of the target compound for its intended application in research and development.

References

-

Hernández, B., et al. (2010). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Physical Chemistry B. Available at: [Link]

-

ResearchGate. (n.d.). Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer. Available at: [Link]

-

Verma, B.B., et al. (1992). NMR and IR Studies of Some Metal Complexes of 6-Substituted-1-Hydroxy-1,2,3-Benzotriazoles. Asian Journal of Chemistry. Available at: [Link]

-

Cai, Y.-H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Hashim, G., et al. (2023). Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2-chloro-N-(Substitutedphenyl) Acetamide. Scientific Journal for the Faculty of Science-Sirte University. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Available at: [Link]

-

Der Pharma Chemica. (2016). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119340, alpha-Methylbenzylaminobenzotriazole. PubChem. Available at: [Link]

-

Ahmed, S., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biosciences and Research. Available at: [Link]

-

Katritzky, A. R., et al. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0038289). Available at: [Link]

-

NIST. (n.d.). alpha.-Methylbenzylamine. In NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4. Available at: [Link]

-

Senanayake, C. H., et al. (1996). Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine. The Journal of Organic Chemistry. Available at: [Link]

-

SpectraBase. (n.d.). alpha-Methyl-N-phenyl-1H-benzotriazole-1-methanamine. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

-

NMRexp: A database of 3.3 million experimental NMR spectra. (2024). Scientific Data. Available at: [Link]

-

Strupat, K., et al. (1994). Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. Analytical Chemistry. Available at: [Link]

-

Ibarra-Rivera, T. R., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. Available at: [Link]

-

Harvey, B. S., et al. (2019). Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. ACS Omega. Available at: [Link]

-

E. Lattova, et al. (2001). Analysis by matrix assisted laser desorption/ionisation-time of flight mass spectrometry of the post-translational modifications of alpha 1-antitrypsin isoforms separated by two-dimensional polyacrylamide gel electrophoresis. Proteomics. Available at: [Link]

Sources

- 1. Properties and Synthetic Utility of N-Substituted Benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C14H14N4 | CID 119340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Benzotriazole(95-14-7) IR Spectrum [chemicalbook.com]

- 5. DL-alpha-Methylbenzylamine(618-36-0) 1H NMR [m.chemicalbook.com]

- 6. hmdb.ca [hmdb.ca]

- 7. mdpi.com [mdpi.com]

- 8. DL-alpha-Methylbenzylamine(618-36-0) 13C NMR [m.chemicalbook.com]

Probing Cytochrome P450 Activity: An In-Depth Technical Guide to α-Methylbenzylaminobenzotriazole

Introduction: The Imperative for Selective P450 Probes in Drug Development

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including over 75% of all marketed drugs. Consequently, understanding the specific CYP isoforms responsible for a drug candidate's metabolism is a cornerstone of modern drug development. This process, known as reaction phenotyping, is critical for predicting potential drug-drug interactions (DDIs), understanding inter-individual pharmacokinetic variability, and mitigating the risk of metabolically-driven toxicity.

A key tool in the researcher's arsenal for reaction phenotyping is the use of chemical inhibitors as probes. These molecules, when used judiciously, can selectively block the activity of specific CYP isoforms in in vitro systems, thereby revealing that enzyme's contribution to the metabolism of a test compound. Inhibitors are broadly classified as reversible or irreversible. While reversible inhibitors are useful, irreversible, or mechanism-based, inhibitors offer distinct advantages, including greater potency and a more definitive and lasting blockade of enzyme activity.

This guide provides an in-depth technical overview of α-methylbenzylaminobenzotriazole (α-MB), a mechanism-based inhibitor of cytochrome P450. As a derivative of the well-known pan-CYP inhibitor 1-aminobenzotriazole (ABT), α-MB offers enhanced selectivity, particularly for the CYP2B subfamily. We will explore its mechanism of action, discuss its selectivity profile, provide detailed protocols for its application as a P450 probe, and offer insights into the interpretation of the resulting data.

Section 1: α-Methylbenzylaminobenzotriazole - A Profile

α-Methylbenzylaminobenzotriazole is an N-aralkylated derivative of 1-aminobenzotriazole. The addition of the α-methylbenzyl group to the exocyclic amine of the benzotriazole core significantly increases its lipophilicity and confers a degree of isoform selectivity that is absent in the parent compound.[1][2] Like its progenitor, α-MB is not a direct competitive inhibitor. Instead, it is classified as a mechanism-based inactivator, or "suicide substrate."[1] This means that it requires catalytic turnover by the target P450 enzyme to be converted into a reactive intermediate, which then irreversibly inactivates the enzyme.[1]

This mechanism-based nature is a critical feature for a probe. It implies that the inhibition is dependent on the catalytic competence of the enzyme, making it a highly specific interaction. The inactivation is time-dependent, NADPH-dependent, and shows saturable kinetics, all of which are hallmark characteristics of mechanism-based inhibition.[3]

Section 2: Mechanism of P450 Inactivation

The inactivation of cytochrome P450 enzymes by aminobenzotriazole derivatives is a well-studied process involving oxidative bioactivation within the enzyme's active site.[2] While the precise electronic steps can be debated, the generally accepted pathway involves the formation of a highly reactive benzyne intermediate.[4][5]

The process can be summarized as follows:

-

Binding and Initial Oxidation: α-MB binds to the active site of a susceptible P450 isoform. The P450 catalytic cycle, dependent on NADPH and molecular oxygen, initiates the oxidation of the exocyclic amino group of α-MB.

-

Formation of a Reactive Intermediate: This oxidation leads to the formation of an unstable intermediate which rapidly eliminates nitrogen gas (N₂) and the α-methylbenzylamine moiety.

-

Benzyne Generation: The elimination of these leaving groups results in the formation of benzyne, a highly reactive and electrophilic aryne, within the confines of the P450 active site.

-

Irreversible Covalent Adduction: Before this reactive benzyne can diffuse out of the active site, it attacks the nucleophilic porphyrin nitrogen atoms of the enzyme's heme prosthetic group. This covalent adduction permanently modifies the heme, rendering the enzyme catalytically inactive.[6]

This catalytic self-destruction is the basis for the potent and irreversible inhibition observed with α-MB and related compounds.

Section 3: Selectivity Profile for Human P450 Isoforms

The primary utility of α-MB as a probe lies in its selectivity, which is significantly greater than that of 1-ABT. Based on studies in animal models, α-MB is a potent inactivator of phenobarbital-inducible P450s, which corresponds to the CYP2B family in humans.[1]

In goat lung microsomes, a 0.01 mM concentration of α-MB caused an 82% decrease in benzphetamine N-demethylase activity (a marker for some CYP2B isoforms) while only decreasing 7-ethoxyresorufin O-deethylase activity (a CYP1A marker) by 28%.[1] This demonstrates a clear preference for CYP2B-like enzymes. Further studies in rabbit hepatic microsomes provided kinetic constants for the inactivation of CYP2B4 and CYP2B5, with apparent KI values of approximately 7 µM and maximal inactivation rates (kinact) of 0.55-0.68 min-1.

Important Note on Human Isoform Data: As of the latest literature review, a comprehensive panel of kinetic data (KI and kinact) for α-methylbenzylaminobenzotriazole against the major human drug-metabolizing CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is not readily available in published, peer-reviewed sources. The data from animal models strongly suggests selectivity for human CYP2B6. However, researchers are strongly advised to experimentally determine the specific kinetic parameters of α-MB against their human P450 system of interest (e.g., human liver microsomes or recombinant enzymes) before using it as a definitive probe. The protocols outlined in the following section provide a framework for generating this critical data.

Table 1: Inactivation of Animal P450 Homologs by α-Methylbenzylaminobenzotriazole

| P450 Isoform | Species | Apparent KI (µM) | kinact (min-1) |

| CYP2B4 | Rabbit | ~7 | 0.68 |

| CYP2B5 | Rabbit | ~7 | 0.55 |

KI represents the concentration of inactivator that gives half the maximal rate of inactivation. kinact is the maximal rate of inactivation.

Section 4: Experimental Protocols for In Vitro P450 Inhibition

To assess the inhibitory potential of α-MB and to use it as a probe, a time-dependent inhibition (TDI) assay is required. The following protocols provide a detailed, self-validating workflow for determining the kinetic constants of inactivation (KI and kinact) in human liver microsomes (HLMs).

Preliminary Assay: The IC₅₀ Shift Assay

This initial screen determines if α-MB is a time-dependent inhibitor of a specific CYP isoform. It involves comparing the IC₅₀ value (concentration causing 50% inhibition) with and without a pre-incubation period in the presence of NADPH. A significant decrease (shift) in the IC₅₀ value after pre-incubation indicates time-dependent inhibition.

Materials:

-

Human Liver Microsomes (HLMs)

-

α-Methylbenzylaminobenzotriazole (α-MB) stock solution in a suitable solvent (e.g., Acetonitrile or DMSO)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

CYP isoform-specific probe substrate (see Table 2)

-

Reaction termination solution (e.g., cold acetonitrile with an internal standard)

-

96-well plates, incubator, LC-MS/MS system

Table 2: Recommended Probe Substrates for Major Human CYP Isoforms

| CYP Isoform | Probe Substrate | Metabolite Measured |

| CYP1A2 | Phenacetin | Acetaminophen |

| CYP2B6 | Bupropion | Hydroxybupropion |

| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac |

| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin |

| CYP2D6 | Dextromethorphan | Dextrorphan |

| CYP3A4 | Midazolam | 1'-Hydroxymidazolam |

Protocol Steps:

-

Prepare two 96-well plates: "0-minute pre-incubation" and "30-minute pre-incubation".

-

Add reagents to both plates: Add HLMs (final concentration ~0.1-0.2 mg/mL) and phosphate buffer.

-

Add α-MB: Add serial dilutions of α-MB to the appropriate wells (typically 7 concentrations, e.g., 0.1 to 100 µM). Include vehicle control wells.

-

Pre-incubation:

-

For the "30-minute" plate: Add the NADPH regenerating system to initiate the pre-incubation. Incubate for 30 minutes at 37°C.

-

For the "0-minute" plate: Add buffer in place of the NADPH system.

-

-

Initiate Metabolic Reaction:

-

For the "30-minute" plate: After 30 minutes, add the CYP probe substrate to all wells to start the reaction.

-

For the "0-minute" plate: Add the NADPH regenerating system and immediately add the CYP probe substrate.

-

-

Incubate: Incubate both plates for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be optimized to ensure linear metabolite formation in control wells.

-

Terminate Reaction: Stop the reaction by adding cold acetonitrile with an internal standard.

-

Analyze: Centrifuge the plates to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.

-

Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot percent inhibition versus α-MB concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ for both the 0-minute and 30-minute pre-incubation conditions. A significant leftward shift in the IC₅₀ curve for the 30-minute pre-incubation confirms TDI.

Definitive Assay: Determination of KI and kinact

This assay provides the kinetic constants that define the potency and efficiency of the inactivation.

Protocol Steps:

-

Experimental Setup: This assay involves multiple pre-incubation times at several fixed concentrations of α-MB.

-

Pre-incubation: Prepare incubation mixtures containing HLMs and buffer. Add different fixed concentrations of α-MB (e.g., 5-7 concentrations around the expected KI).

-

Initiate Inactivation: Start the pre-incubation by adding the NADPH regenerating system.

-

Time Points: At various time points during the pre-incubation (e.g., 0, 5, 10, 15, 20, 30 minutes), take an aliquot of each mixture and add it to a new plate containing the CYP probe substrate. This starts the secondary metabolic reaction.

-

Metabolic Reaction: Incubate for a short, fixed time (e.g., 5 minutes).

-

Termination and Analysis: Terminate and analyze as described in the IC₅₀ shift assay.

-

Data Analysis:

-

For each concentration of α-MB, plot the natural logarithm (ln) of the % remaining enzyme activity against the pre-incubation time.

-

The slope of this line is the negative of the observed rate of inactivation (kobs).

-

Plot the kobs values against the corresponding α-MB concentrations.

-

Fit this data to the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (K_I + [I]) where [I] is the concentration of the inactivator (α-MB). This will yield the values for kinact (the Vmax of the plot) and KI (the Km of the plot).

-

Section 5: Advantages and Limitations of α-Methylbenzylaminobenzotriazole

Advantages:

-

Mechanism-Based Action: Provides a definitive and irreversible inhibition of the target enzyme, which is less likely to be reversed by dilution or dialysis compared to reversible inhibitors.

-

Increased Selectivity: Offers greater selectivity for CYP2B enzymes compared to the pan-inhibitor 1-ABT, making it a more precise tool for reaction phenotyping.[1]

-

Potency: The N-aralkylated derivatives of 1-aminobenzotriazole are generally more potent than the parent compound.

Limitations:

-

Lack of Comprehensive Human Data: The most significant limitation is the absence of a complete inhibitory profile against all major human CYP isoforms in the public domain. This necessitates in-house characterization.

-

Potential for Non-Specific Binding: As a lipophilic molecule, it may exhibit non-specific binding to microsomal protein, which should be accounted for in experimental design (e.g., by using low protein concentrations).

-

Induction Potential of Parent Compound: The parent compound, 1-ABT, has been shown to induce the expression of CYP2B6 and CYP3A4 in human hepatocytes, potentially through activation of the nuclear receptor CAR.[7][8] While less likely to be a factor in short-term microsomal incubations, this should be a consideration in longer-term cellular models.

Section 6: Conclusion

α-Methylbenzylaminobenzotriazole is a valuable tool for researchers investigating the role of cytochrome P450 enzymes in drug metabolism. Its mechanism-based mode of action and its selectivity for CYP2B isoforms make it a superior probe to its parent compound, 1-aminobenzotriazole, for specific applications. However, the effective use of α-MB as a probe, particularly in the context of human drug development, is critically dependent on a thorough understanding of its kinetic parameters within the specific in vitro system being used. The current lack of comprehensive public data on its interaction with a full panel of human CYPs underscores the importance of conducting the detailed kinetic characterization outlined in this guide. By following these robust, self-validating protocols, researchers can confidently generate the necessary data to leverage α-methylbenzylaminobenzotriazole as a precise and powerful probe in their drug discovery and development programs.

References

-

Emoto C, Murase S, Sawada Y, et al. In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole. Drug Metab Pharmacokinet. 2005;20(5):351-357. [Link]

-

Kent UM, Juschyshyn MI, Hollenberg PF. Mechanism-based inactivation of cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole. Drug Metab Dispos. 2001;29(3):312-319. [Link]

-

Carlile DJ, Zomorodi K, Houston JB. Inhibition of 3-methylindole bioactivation by the cytochrome P-450 suicide substrates 1-aminobenzotriazole and alpha-methylbenzylaminobenzotriazole. Drug Metab Dispos. 1989;17(1):37-42. [Link]

-

Crespi CL, Penman BW, Hu M, et al. Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes: comparative study with 1-aminobenzotriazole. Chem Res Toxicol. 1997;10(5):589-599. [Link]

-

Ortiz de Montellano PR. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Drug Metab Dispos. 2013;41(9):1644-1655. [Link]

-

Kent UM, Hollenberg PF. Selectivity and kinetics of inactivation of rabbit hepatic cytochromes P450 2B4 and 2B5 by N-aralkylated derivatives of 1-aminobenzotriazole. J Pharmacol Exp Ther. 1996;277(2):894-902. [Link]

-

Ortiz de Montellano PR. Figure 3: Two possible mechanisms for the P450-catalyzed oxidation of 1-ABT to benzyne. ResearchGate. 2013. [Link]

-

BioIVT. A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. Accessed January 12, 2026. [Link]

-

Evotec. Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. Evotec. Accessed January 12, 2026. [Link]

-

Emoto C, Murase S, Sawada Y, et al. In Vitro Inhibitory Effect of 1-A minobenzotriazole on Drug Oxidations Catalyzed by Human Cytochrome P450 Enzymes: A Comparison with SKF-525A and Ketoconazole. ResearchGate. 2005. [Link]

-

Yang K, He M, He G, et al. Induction of CYP2B6 and CYP3A4 expression by 1-aminobenzotriazole (ABT) in human hepatocytes. Drug Metab Lett. 2010;4(3):129-133. [Link]

-

Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Accessed January 12, 2026. [Link]

-

Yang K, He M, He G, et al. Induction of CYP2B6 and CYP3A4 by 1-Aminobenzotriazole (ABT) in Human Hepatocytes. Bentham Science. 2010. [Link]

Sources

- 1. Inhibition of 3-methylindole bioactivation by the cytochrome P-450 suicide substrates 1-aminobenzotriazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective induction of human hepatic cytochromes P450 2B6 and 3A4 by metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 6. researchgate.net [researchgate.net]

- 7. Induction of CYP2B6 and CYP3A4 expression by 1-aminobenzotriazole (ABT) in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of CYP2B6 and CYP3A4 by 1-Aminobenzotriazole (ABT) in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Potential of N-(1-phenylethyl)benzotriazol-1-amine: A Technical Guide to its Predicted Biological Activities

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzotriazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1] This technical guide delves into the predicted biological potential of a specific, yet under-researched derivative, N-(1-phenylethyl)benzotriazol-1-amine. While direct experimental data on this compound is scarce, this paper synthesizes existing knowledge on related N-substituted benzotriazoles and phenylethyl-bearing heterocyclic compounds to forecast its likely antimicrobial, antiviral, and anticancer properties. We present plausible synthetic routes, propose detailed experimental protocols for validation, and outline potential mechanisms of action. This guide serves as a foundational resource to stimulate and direct future research into the therapeutic promise of N-(1-phenylethyl)benzotriazol-1-amine.

Introduction: The Versatility of the Benzotriazole Nucleus

Benzotriazole, a bicyclic heterocyclic compound, is a privileged scaffold in drug discovery due to its unique chemical properties.[2] Its three nitrogen atoms provide multiple sites for substitution, enabling the creation of diverse chemical libraries.[1][3] The fused benzene ring contributes to the molecule's aromaticity and facilitates non-covalent interactions with biological targets.[3] Benzotriazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and anticancer effects.[1][3] The N-substitution on the triazole ring is a common strategy to modulate the pharmacological profile of these compounds.[2] This guide focuses on the untapped potential of N-(1-phenylethyl)benzotriazol-1-amine, a molecule that combines the established benzotriazole core with a chiral phenylethylamine moiety, a pharmacophore present in numerous neurologically active and cytotoxic agents.

Proposed Synthesis of N-(1-phenylethyl)benzotriazol-1-amine

A plausible and efficient synthesis of N-(1-phenylethyl)benzotriazol-1-amine can be envisioned through a one-pot intramolecular cyclization reaction. This approach offers advantages in terms of yield and reduced reaction times.[4]

Synthetic Pathway

The proposed synthesis involves the initial N-alkylation of o-phenylenediamine with (1-bromoethyl)benzene, followed by in-situ diazotization and intramolecular cyclization.

Caption: Proposed one-pot synthesis of N-(1-phenylethyl)benzotriazol-1-amine.

Step-by-Step Protocol

-

N-Alkylation: To a solution of o-phenylenediamine in a suitable anhydrous solvent (e.g., chloroform), add a base such as sodium hydride.[4] Slowly add (1-bromoethyl)benzene and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Diazotization and Cyclization: Once the N-alkylation is complete, cool the reaction mixture in an ice bath. Add a solution of sodium nitrite in water, followed by the dropwise addition of hydrochloric acid to generate nitrous acid in situ.[4] The resulting diazonium salt will undergo spontaneous intramolecular cyclization.

-

Work-up and Purification: After the reaction is complete, neutralize the mixture and extract the product with an organic solvent. The crude product can be purified by column chromatography on silica gel.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on benzotriazole derivatives, N-(1-phenylethyl)benzotriazol-1-amine is predicted to exhibit significant antimicrobial, antiviral, and anticancer activities.

Antimicrobial Activity

Benzotriazole derivatives are well-documented antimicrobial agents, effective against a range of bacteria and fungi.[3][5] The mode of action is often attributed to the inhibition of essential enzymes or disruption of cell membrane integrity.[6] The introduction of a lipophilic phenylethyl group is likely to enhance the compound's ability to penetrate microbial cell walls.

Predicted Efficacy:

| Microorganism | Predicted Minimum Inhibitory Concentration (MIC, µg/mL) |

| Escherichia coli | 16 - 64 |

| Bacillus subtilis | 8 - 32 |

| Aspergillus niger | 32 - 128 |

| Candida albicans | 16 - 64 |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of N-(1-phenylethyl)benzotriazol-1-amine in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature for the respective microorganism for 24-48 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Antiviral Activity

Several N-substituted benzotriazole derivatives have shown potent antiviral activity, particularly against RNA viruses.[7][8] The mechanism often involves the inhibition of viral replication enzymes or interference with the early stages of viral infection.[7] The phenylethyl moiety may contribute to interactions with viral proteins.

Experimental Protocol: Plaque Reduction Assay

-

Cell Culture: Grow a monolayer of susceptible host cells (e.g., Vero cells) in a multi-well plate.

-

Virus Infection: Infect the cell monolayer with a known titer of the virus.

-

Compound Treatment: After viral adsorption, remove the inoculum and add an overlay medium containing various concentrations of N-(1-phenylethyl)benzotriazol-1-amine.

-

Incubation: Incubate the plates until viral plaques are visible.

-

Plaque Staining and Counting: Stain the cells (e.g., with crystal violet) and count the number of plaques. The EC50 value (the concentration that reduces the plaque number by 50%) can then be calculated.

Caption: Workflow for the plaque reduction assay to determine antiviral activity.

Anticancer Activity

Nitrogen-containing heterocyclic compounds are a major class of anticancer agents.[9][10] Benzotriazole derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[11] The phenylethyl group is a common feature in many cytotoxic natural products and synthetic drugs.

Potential Mechanism of Action: The anticancer activity of N-(1-phenylethyl)benzotriazol-1-amine could be mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway.

Caption: Predicted apoptotic pathway induced by N-(1-phenylethyl)benzotriazol-1-amine.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of N-(1-phenylethyl)benzotriazol-1-amine for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits cell growth by 50%) can be calculated.

Future Directions and Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the potential biological activities of N-(1-phenylethyl)benzotriazol-1-amine. The proposed synthetic route and experimental protocols offer a clear roadmap for the empirical validation of these predictions. Future research should focus on the chiral separation of the enantiomers of this compound, as stereochemistry often plays a crucial role in biological activity. Furthermore, detailed mechanistic studies, including enzyme inhibition assays and gene expression analysis, will be essential to elucidate the precise modes of action. In silico modeling and docking studies could also provide valuable insights into the potential molecular targets. The exploration of N-(1-phenylethyl)benzotriazol-1-amine and its analogs holds significant promise for the development of novel therapeutic agents to combat infectious diseases and cancer.

References

-

Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology. [Link]

- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.). World Journal of Pharmaceutical Research.

-

Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (2021). MDPI. [Link]

-

Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2021). SN Applied Sciences. [Link]

-

Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023). Pharmaceuticals. [Link]

-

Benzotriazole: An overview on its versatile biological behavior. (2018). Arabian Journal of Chemistry. [Link]

-

Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. (2005). Antiviral Chemistry & Chemotherapy. [Link]

-

Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. (2012). Current Medicinal Chemistry. [Link]

-

Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. (2024). Molecules. [Link]

-

Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Advances. [Link]

-

One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. (n.d.). TSI Journals. [Link]

-

Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). ResearchGate. [Link]

-

Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Biological and Pharmaceutical Sciences. [Link]

-

Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (2015). Molecules. [Link]

-

Novel class of arylpiperazine containing N-acylated amino acids: Their Synthesis, 5-HT1A, 5HT2A receptor affinity, and in vivo pharmacological evaluation. (2014). ResearchGate. [Link]

-

Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023). Semantic Scholar. [Link]

-

Manifestation of Antimicrobial Activities: Benzotriazole. (2023). AIP Publishing. [Link]

-